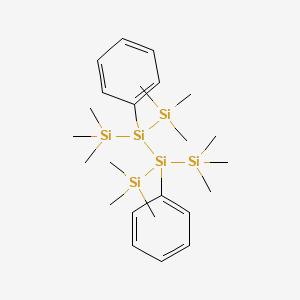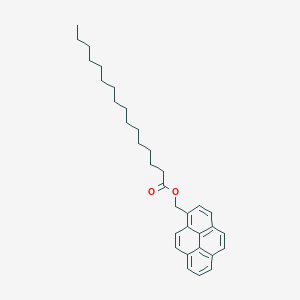
(Pyren-1-yl)methyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyren-1-yl)methyl hexadecanoate, also known as Hexadecanoic acid, 1-pyrenylmethyl ester, is an organic compound that combines a pyrene moiety with a hexadecanoate ester. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl hexadecanoate typically involves the esterification of hexadecanoic acid with pyren-1-ylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
(Pyren-1-yl)methyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(Pyren-1-yl)methyl hexadecanoate has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound can be used to study lipid interactions and membrane dynamics in biological systems.
Medicine: Research into drug delivery systems often utilizes this compound to explore the behavior of ester-linked drugs.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (Pyren-1-yl)methyl hexadecanoate exerts its effects is primarily related to its ability to interact with lipid membranes. The pyrene moiety can insert into lipid bilayers, altering membrane fluidity and dynamics. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Methyl hexadecanoate: Similar in structure but lacks the pyrene moiety, resulting in different chemical and physical properties.
Ethyl hexadecanoate: Another ester of hexadecanoic acid, but with an ethyl group instead of the pyrene moiety.
Pyren-1-ylmethyl acetate: Contains the pyrene moiety but with an acetate ester instead of hexadecanoate.
Uniqueness
(Pyren-1-yl)methyl hexadecanoate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with lipid membranes. This makes it particularly valuable in research applications where fluorescence labeling and membrane interactions are of interest.
Properties
CAS No. |
116232-79-2 |
|---|---|
Molecular Formula |
C33H42O2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
pyren-1-ylmethyl hexadecanoate |
InChI |
InChI=1S/C33H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-31(34)35-25-29-22-21-28-20-19-26-16-15-17-27-23-24-30(29)33(28)32(26)27/h15-17,19-24H,2-14,18,25H2,1H3 |
InChI Key |
GZFSCKMHHGZHMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



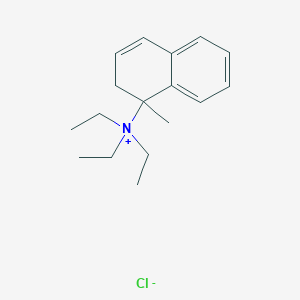
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
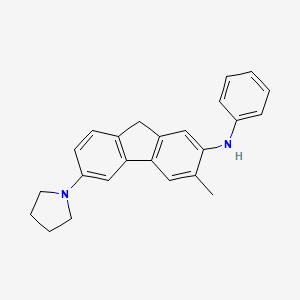
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
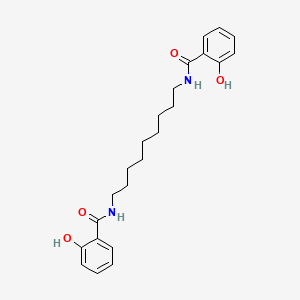
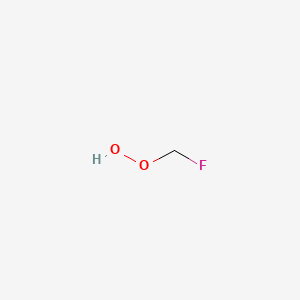
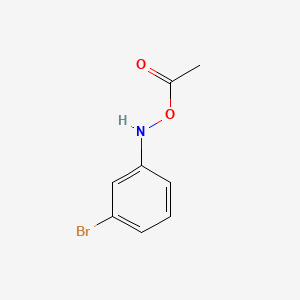
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
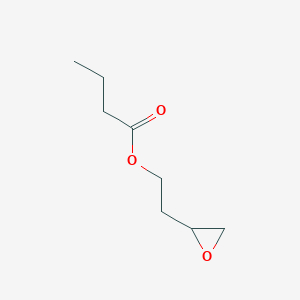
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
